molecular formula C24H31N7O2S B10878387 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-cyclopentylpiperazine-1-carbothioamide

4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-cyclopentylpiperazine-1-carbothioamide

Cat. No.: B10878387
M. Wt: 481.6 g/mol
InChI Key: ZWQRZYSOXDJZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-cyclopentylpiperazine-1-carbothioamide involves multiple steps. The starting materials typically include purine derivatives, benzyl halides, and cyclopentylamines. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-cyclopentylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H31N7O2S

Molecular Weight

481.6 g/mol

IUPAC Name

4-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)-N-cyclopentylpiperazine-1-carbothioamide

InChI

InChI=1S/C24H31N7O2S/c1-27-20-19(21(32)28(2)24(27)33)31(16-17-8-4-3-5-9-17)22(26-20)29-12-14-30(15-13-29)23(34)25-18-10-6-7-11-18/h3-5,8-9,18H,6-7,10-16H2,1-2H3,(H,25,34)

InChI Key

ZWQRZYSOXDJZPV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=S)NC4CCCC4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.